N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide
Description
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S2/c1-20-8-10-9-22-13(15-10)16-23(18,19)12-6-14-17(7-12)11-2-4-21-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSREZVFMHAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)NS(=O)(=O)C2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. The preparation starts with the formation of the thiazole ring, followed by the introduction of the pyrazole ring and the sulfonamide group. Common reagents used in these reactions include thioamides, hydrazines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The sulfonamide group can inhibit the function of certain enzymes by mimicking the structure of natural substrates. These interactions can lead to the disruption of biological pathways, resulting in antimicrobial, anti-inflammatory, or antitumor effects.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
2,4-disubstituted thiazoles: Known for their broad spectrum of biological activities.
1,3,4-thiadiazoles: Exhibiting antimicrobial and antitumor properties.
1,2,4-triazoles: Used in antifungal and anticancer research. N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which may offer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
